trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride
Overview
Description
trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride: is an organic compound with the molecular formula C9H18ClNO2. It is a derivative of cyclohexanecarboxylic acid and features a trans configuration, meaning that the substituents are on opposite sides of the cyclohexane ring. This configuration can significantly affect the compound’s biological activity and physical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride typically involves the reaction of ethyl 4-aminocyclohexanecarboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired trans isomer. The process involves the following steps:
Starting Material: Ethyl 4-aminocyclohexanecarboxylate.
Reaction with Hydrochloric Acid: The starting material is reacted with hydrochloric acid to form the hydrochloride salt.
Purification: The product is purified through recrystallization or other suitable methods to obtain a high-purity compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification: The product is purified using industrial-scale techniques such as crystallization, filtration, and drying.
Chemical Reactions Analysis
Types of Reactions: trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation Products: Ketones and carboxylic acids.
Reduction Products: Various amine derivatives.
Substitution Products: A wide range of substituted cyclohexane derivatives.
Scientific Research Applications
trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Ethyl 4-aminocyclohexanecarboxylate: A closely related compound without the hydrochloride salt.
trans-4-Aminocyclohexanol: Another derivative of cyclohexanecarboxylic acid with similar structural features.
Cyclohexanecarboxylic Acid Derivatives: A broad class of compounds with varying substituents and biological activities.
Uniqueness: trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride is unique due to its specific trans configuration and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity .
Properties
IUPAC Name |
ethyl 4-aminocyclohexane-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)7-3-5-8(10)6-4-7;/h7-8H,2-6,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVSMFHQPMRMLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90950-09-7, 2084-28-8 | |
Record name | 90950-09-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25535 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexanecarboxylic acid, 4-amino-, ethyl ester, hydrochloride (1:1), trans | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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